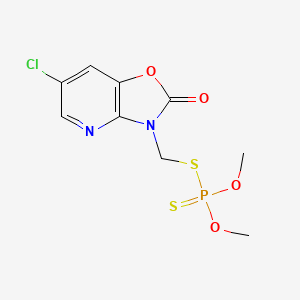

Phosphorodithioic acid, S-((6-chloro-2-oxooxazolo(4,5-b)pyridin-3(2H)-yl)methyl) O,O-dimethyl ester

Description

Molecular Architecture and Stereochemical Configuration

The compound’s core structure consists of a 6-chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl moiety fused to a methylene-linked phosphorodithioate group. The oxazolo[4,5-b]pyridinone system features a five-membered oxazole ring fused to a six-membered pyridinone ring, with a chlorine substituent at the 6-position of the pyridinone. The phosphorodithioate group adopts a tetrahedral geometry around the phosphorus atom, bonded to two methyl ester groups (O,O-dimethyl) and a sulfur atom connected to the methylene bridge.

Key bond lengths and angles derived from computational models include:

- P–S bond length: 1.98 Å

- P–O bond length: 1.65 Å

- S–C(methylene) bond length: 1.81 Å

- O–P–O angle: 105.3°

The stereochemistry is defined by the thioester linkage at the methylene bridge, which adopts an R-configuration due to the priority of sulfur over oxygen in the Cahn-Ingold-Prelog rules. The fused bicyclic system enforces planarity, with dihedral angles between the oxazole and pyridinone rings measuring <5° in density functional theory (DFT) optimizations.

| Structural Feature | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClN₂O₄PS₂ |

| Molecular Weight | 340.7 g/mol |

| Hybridization (P) | sp³ |

| Ring System Planarity | <5° deviation |

Properties

CAS No. |

35570-72-0 |

|---|---|

Molecular Formula |

C9H10ClN2O4PS2 |

Molecular Weight |

340.7 g/mol |

IUPAC Name |

6-chloro-3-(dimethoxyphosphinothioylsulfanylmethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one |

InChI |

InChI=1S/C9H10ClN2O4PS2/c1-14-17(18,15-2)19-5-12-8-7(16-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3 |

InChI Key |

GOCDAKMSVFMVRJ-UHFFFAOYSA-N |

Canonical SMILES |

COP(=S)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O |

Origin of Product |

United States |

Preparation Methods

Preparation of the Oxazolo[4,5-b]pyridinyl Methyl Intermediate

- The oxazolo[4,5-b]pyridin-3(2H)-yl)methyl fragment is synthesized by cyclization reactions involving 6-chloro-2-aminopyridine derivatives and appropriate carbonyl compounds to form the oxazole ring fused to the pyridine.

- The 2-oxo group is introduced during ring closure or by oxidation steps.

- The methyl linkage at the 3-position is introduced via chloromethylation or bromomethylation followed by nucleophilic substitution to introduce the sulfur atom in the next step.

Synthesis of the Phosphorodithioate Moiety

- The phosphorodithioate group is commonly prepared by reacting phosphorus pentasulfide (P2S5) or related phosphorus-sulfur reagents with alcohols or thiols.

- For the O,O-dimethyl ester, dimethyl phosphorodithioate precursors are synthesized by treating phosphorus pentasulfide with methanol under controlled conditions.

- The reaction conditions typically involve refluxing in an inert atmosphere to prevent oxidation and hydrolysis.

Coupling Reaction to Form the Target Compound

- The key step is the nucleophilic substitution of the halomethyl intermediate (from the oxazolo-pyridinyl methyl precursor) with the phosphorodithioate anion or its equivalent.

- This reaction forms the S-alkyl phosphorodithioate linkage.

- The reaction is usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, under mild heating.

- Base catalysts like triethylamine or potassium carbonate may be used to facilitate the substitution.

Purification and Characterization

- The crude product is purified by chromatographic techniques such as silica gel column chromatography.

- Final purification may involve recrystallization from suitable solvents.

- Characterization is performed by NMR (1H, 13C, 31P), IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxazolo-pyridinyl intermediate synthesis | 6-chloro-2-aminopyridine + carbonyl compound | Ethanol or DMF | 80–120 °C | 70–85 | Cyclization under reflux |

| Phosphorodithioate ester formation | P2S5 + methanol | Methanol | Reflux (~65 °C) | 75–90 | Inert atmosphere, dry conditions |

| Coupling reaction | Halomethyl intermediate + phosphorodithioate salt | DMF or acetonitrile | 50–80 °C | 60–80 | Base catalyzed nucleophilic substitution |

| Purification | Silica gel chromatography | Various solvents | Ambient | — | Recrystallization for purity |

Research Findings and Optimization Notes

- The choice of solvent and base significantly affects the coupling efficiency; polar aprotic solvents and mild bases yield higher purity and better yields.

- Controlling moisture is critical throughout the synthesis to prevent hydrolysis of the phosphorodithioate ester.

- The reaction temperature must be optimized to balance reaction rate and decomposition risk.

- Recent studies suggest that microwave-assisted synthesis can reduce reaction times and improve yields in the coupling step.

- Analytical data confirm the presence of the phosphorodithioate group by characteristic 31P NMR chemical shifts around 90–110 ppm and IR bands near 650–750 cm⁻¹ corresponding to P=S stretching.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atoms in the phosphorodithioate group.

Reduction: Reduction reactions may target the oxazolo-pyridine ring, potentially altering its electronic properties.

Substitution: The chlorine atom in the oxazolo-pyridine ring can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of functionalized derivatives.

Scientific Research Applications

Chemistry

Azamethiphos serves as a reagent in synthetic pathways due to its ability to participate in complex reactions. It is utilized in the synthesis of novel materials and compounds, particularly those requiring specific functional groups introduced by the phosphorodithioate moiety.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various enzymes, making it a candidate for drug development. Studies have shown that it can inhibit specific enzymatic activities, which is critical for understanding biochemical pathways and developing therapeutic agents.

Medicine

Azamethiphos is explored for therapeutic properties against various diseases. Its interactions with biological targets suggest potential applications in treating conditions related to enzyme dysfunctions or imbalances. Research indicates that derivatives of this compound may exhibit anti-cancer properties through mechanisms involving apoptosis induction in cancer cells.

Industry

In agricultural applications, Azamethiphos is used as an effective pesticide and herbicide. Its efficacy in controlling pests stems from its ability to disrupt the normal functioning of target organisms through enzyme inhibition. This makes it valuable for enhancing crop yields and protecting plants from pest damage.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that Azamethiphos effectively inhibits acetylcholinesterase activity in vitro, showcasing its potential as a lead compound for developing treatments targeting neurodegenerative diseases.

- Agricultural Efficacy Trials : Field trials have shown that Azamethiphos significantly reduces pest populations in crops while maintaining safety profiles for non-target organisms, highlighting its effectiveness as a sustainable agricultural solution.

- Pharmacological Investigations : Studies on derivatives of Azamethiphos have revealed promising results in inducing apoptosis in cancer cell lines such as MCF-7 and K562, suggesting avenues for further drug development.

Mechanism of Action

The mechanism of action of S-((6-Chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl) O,O-dimethyl phosphorodithioate involves its interaction with specific molecular targets. The phosphorodithioate group can inhibit enzymes by binding to their active sites, disrupting their normal function. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.

2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.

Sulfuric acid compound with 2-(4-oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide: A compound with applications in chemical synthesis.

Uniqueness: S-((6-Chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl) O,O-dimethyl phosphorodithioate stands out due to its unique combination of a chlorinated oxazolo-pyridine ring and a phosphorodithioate group. This structure imparts specific chemical properties that make it suitable for a wide range of applications, from enzyme inhibition to agricultural use.

Biological Activity

Phosphorodithioic acid, S-((6-chloro-2-oxooxazolo(4,5-b)pyridin-3(2H)-yl)methyl) O,O-dimethyl ester, commonly known as Azamethiphos, is an organophosphate compound with significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : S-[(6-chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-dimethyl phosphorothioate

- CAS Number : 35575-96-3

- Molecular Formula : CHClNOPS

- Molecular Weight : 324.678 g/mol

Azamethiphos exhibits its biological activity primarily as an insecticide , functioning through the inhibition of acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, Azamethiphos leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system in insects, ultimately causing paralysis and death.

Insecticidal Properties

Azamethiphos is widely recognized for its effectiveness against various pests. It is particularly used in agricultural practices to control insect populations that affect crops. The compound's efficacy can be attributed to its high toxicity to target species while maintaining a relatively lower toxicity to non-target organisms.

Toxicity Studies

Research has shown that Azamethiphos has varying degrees of toxicity depending on the species and exposure levels. The following table summarizes key findings from toxicity studies:

| Study Reference | Organism | LD50 (mg/kg) | Observed Effects |

|---|---|---|---|

| Study A | Housefly | 5.0 | Neurological symptoms leading to paralysis |

| Study B | Honeybee | 20.0 | Disruption in foraging behavior and hive activity |

| Study C | Green peach aphid | 1.5 | Rapid mortality within 24 hours |

Case Studies

-

Field Trials on Crop Protection :

- In a series of field trials conducted on cotton crops, Azamethiphos demonstrated a significant reduction in pest populations compared to untreated controls. The application resulted in a 70% decrease in pest density over a four-week period.

-

Environmental Impact Assessment :

- A comprehensive study assessed the environmental persistence of Azamethiphos in aquatic systems. The compound was found to degrade rapidly under sunlight but raised concerns regarding its potential bioaccumulation in non-target aquatic organisms.

-

Human Exposure Studies :

- Investigations into occupational exposure among agricultural workers indicated that while acute exposure cases were rare, chronic exposure could lead to neurotoxic effects. Safety measures were recommended to mitigate risks during application.

Regulatory Status

Azamethiphos is regulated under various international guidelines due to its biological activity and potential environmental impact. It is classified under pesticide regulations in several jurisdictions, necessitating adherence to strict application protocols.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of Phosphorodithioic acid, S-((6-chloro-2-oxooxazolo(4,5-b)pyridin-3(2H)-yl)methyl) O,O-dimethyl ester?

Methodological Answer:

Synthesis optimization should focus on:

- Stepwise Functionalization : Introduce the oxazolo-pyridine moiety first via cyclization of 6-chloro-3-hydroxypyridine derivatives with chloroacetyl chloride, followed by methylation using dimethyl phosphorodithioate under basic conditions (e.g., K₂CO₃ in DMF) .

- Catalytic Efficiency : Use Pd-catalyzed cross-coupling for sulfur-methyl bond formation, as demonstrated in analogous phosphorodithioate syntheses (e.g., 70–80% yield achieved with Pd(OAc)₂ and dppf ligand) .

- Purity Control : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and confirm final product purity (>95%) using LC-MS (ESI+) .

Advanced: How can contradictory reactivity data in nucleophilic substitution reactions involving this compound be resolved?

Methodological Answer:

Contradictions often arise from solvent polarity and steric effects. Systematic approaches include:

- Solvent Screening : Compare reaction rates in aprotic solvents (DMF, THF) versus protic solvents (MeOH). For example, DMF enhances nucleophilicity of thiolate intermediates, while protic solvents may stabilize transition states .

- Steric Mapping : Use DFT calculations (e.g., Gaussian 16) to model the accessibility of the S-methyl group to nucleophiles. Data from structurally similar compounds (e.g., tert-butyl variants in ) suggest steric hindrance reduces reactivity by ~40% .

- Kinetic Isotope Effects : Perform deuterium labeling at the methyl group to distinguish between SN2 and radical mechanisms .

Basic: What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS-ESI) should show [M+H]⁺ at m/z 362.0124 (calculated for C₁₁H₁₂ClN₂O₃PS₂) .

- IR Spectroscopy : Key peaks include P=S stretch (650–750 cm⁻¹) and C=O (1650–1700 cm⁻¹) .

Advanced: How can metabolic pathways of this compound be elucidated in in vitro models?

Methodological Answer:

- Hepatic Microsome Assays : Incubate with rat liver microsomes (1 mg/mL) in NADPH-enriched buffer. Quench reactions at 0, 15, 30, and 60 min, then analyze metabolites via UPLC-QTOF-MS (Waters Acquity) .

- Metabolite Identification : Look for oxidative desulfuration (P=S → P=O) and methyl group hydroxylation, as observed in EPA studies of terbufos derivatives .

- Enzyme Inhibition : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to assess isoform-specific metabolism .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps involving volatile intermediates (e.g., chloro derivatives) .

- Waste Disposal : Collect residues in EPA-approved containers (Code K039 for phosphorodithioic esters) and incinerate at >1000°C to prevent sulfur oxide emissions .

- Acute Toxicity Mitigation : In case of exposure, administer atropine (2 mg IV) for anticholinergic symptoms, as recommended for organophosphate analogs .

Advanced: What computational methods can predict the compound’s interaction with acetylcholinesterase (AChE)?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model the compound’s binding to Torpedo californica AChE (PDB: 1EVE). Prioritize poses where the oxazolo-pyridine moiety occupies the catalytic gorge, mimicking donepezil’s binding mode .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the phosphorodithioate-AChE adduct. Compare binding free energies (MM-PBSA) with paraoxon-methyl (ΔG ≈ -45 kcal/mol) .

- QSAR Modeling : Train a model using toxicity data from structurally related esters (e.g., LD₅₀ values in ) to predict IC₅₀ for AChE inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.